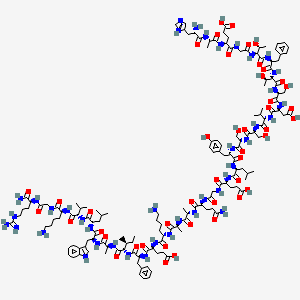![molecular formula C24H23NO3 B1612438 N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid CAS No. 312619-40-2](/img/structure/B1612438.png)
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid
Vue d'ensemble
Description
- N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid is an organic compound with the molecular formula C24H23NO3 .
- It is a chiral amine-based compound with two chiral centers.
- The compound has gained attention in scientific research due to its promising properties.
Synthesis Analysis
- The synthesis of N,N-Bis[®-(+)-1-phenylethyl]phthalamic acid involves the reaction of appropriate starting materials under specific conditions.
- Further details on the synthetic route would require a review of relevant literature.
Molecular Structure Analysis
- The compound has a white crystalline powder form with a melting point of 187-189°C .
- It is soluble in organic solvents (ethanol, methanol, chloroform) but insoluble in water.
- The molecular weight is 373.44 g/mol .
Chemical Reactions Analysis
- The compound’s reactivity and chemical reactions would depend on its functional groups and the specific conditions.
- Detailed mechanistic studies would be necessary to understand its behavior in various reactions.
Applications De Recherche Scientifique
Synthesis of Aromatic Polyamides and Polyimides
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid derivatives are utilized as monomers in synthesizing various aromatic polyamides and polyimides. These polyamides demonstrate excellent solubility in polar solvents like N,N-dimethylacetamide (DMAc) and N,N-dimethylformamide, enabling the creation of transparent and flexible films. They exhibit high glass transition temperatures (293–319°C) and show significant thermal stability, with minimal weight loss occurring up to 480°C. Similarly, the synthesized polyimides are notable for their solubility in solvents like N-methyl-2-pyrrolidone and their remarkable thermal stability, showing minimal weight loss up to 500°C in both air and nitrogen atmospheres (Yang & Lin, 1994), (Yang & Lin, 1995).
Development of Coordination Polymers
The compound is involved in the synthesis of coordination polymers with metals like zinc, nickel, and cadmium. These polymers exhibit unique structures and properties, such as ladder-like, three-dimensional frameworks, and exhibit antiferromagnetic coupling in the case of nickel(II) ions, adding to the diversity of material properties derived from phthalamic acid derivatives (Osman et al., 2016).
Thermal Characterization of Phosphorus-containing Epoxy Resins
The compound serves as a basis for synthesizing novel aromatic phosphorylated diamines, which are further used to enhance the thermal stability and char residue of epoxy resins. The presence of phosphorus significantly increases the char residue, showcasing the potential of these compounds in developing materials with improved fire resistance (Jain, Choudhary, & Varma, 2002).
Synthesis of Polyamideimides and Aromatic Polyamides
These compounds are instrumental in the synthesis of polyamideimides and aromatic polyamides via direct polycondensation, resulting in materials with unique properties. These polymers are characterized by high inherent viscosity, solubility in organic solvents, high glass transition temperatures, and excellent thermal stability, marking their significance in high-performance material applications (Venkatesan & Srinivasan, 1993), (Morikawa & Hatakeyama, 1999).
Safety And Hazards
- The compound’s safety information should be obtained from reliable sources or safety data sheets.
- Always handle with appropriate precautions.
Orientations Futures
- Further research could explore its applications in catalysis, pharmaceuticals, or other fields.
- Investigate its potential as a chiral catalyst or inhibitor.
Please note that the detailed analysis would require reviewing relevant scientific literature. For specific safety information, consult reliable sources or safety data sheets. If you need further information, feel free to ask! 😊
Propriétés
IUPAC Name |
2-[bis[(1R)-1-phenylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-17(19-11-5-3-6-12-19)25(18(2)20-13-7-4-8-14-20)23(26)21-15-9-10-16-22(21)24(27)28/h3-18H,1-2H3,(H,27,28)/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYIVOVUPRJYNJ-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N([C@H](C)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583769 | |
| Record name | 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Bis[(R)-(+)-1-phenylethyl]phthalamic acid | |
CAS RN |
312619-40-2 | |
| Record name | 2-[[Bis[(1R)-1-phenylethyl]amino]carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312619-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{Bis[(1R)-1-phenylethyl]carbamoyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{2-[4-(6-Methoxy-3,4-dihydronaphthalen-1-YL)phenoxy]ethyl}pyrrolidine](/img/structure/B1612357.png)



![tert-Butyl 5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxylate](/img/structure/B1612367.png)


![(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1612370.png)



![2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane hydrochloride](/img/structure/B1612375.png)
